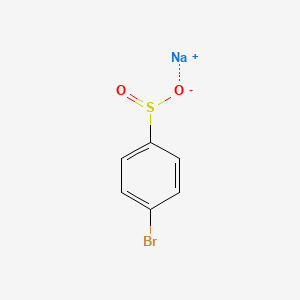

Sodium 4-bromobenzenesulfinate

CAS No.: 34176-08-4

Cat. No.: VC2284503

Molecular Formula: C6H4BrNaO2S

Molecular Weight: 243.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34176-08-4 |

|---|---|

| Molecular Formula | C6H4BrNaO2S |

| Molecular Weight | 243.06 g/mol |

| IUPAC Name | sodium;4-bromobenzenesulfinate |

| Standard InChI | InChI=1S/C6H5BrO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 |

| Standard InChI Key | FJSOUHVHPWODGS-UHFFFAOYSA-M |

| SMILES | C1=CC(=CC=C1S(=O)[O-])Br.[Na+] |

| Canonical SMILES | C1=CC(=CC=C1S(=O)[O-])Br.[Na+] |

Introduction

Synthesis Methods

From Haloarenes via Sulfinylation

One of the established routes to synthesize sodium 4-bromobenzenesulfinate involves the reaction of 4-bromobenzene derivatives with sulfur-containing reagents. This approach shows similarities to the synthesis of related sulfonic acids, though with modified conditions to achieve the different oxidation state.

Reduction of Sulfonic Acids

Another potential synthetic route involves the controlled reduction of 4-bromobenzenesulfonic acid. This approach would require careful selection of reducing agents to ensure selective reduction to the sulfinate oxidation state without affecting the bromine substituent.

Structural Characterization

Spectroscopic Analysis

Structural confirmation of sodium 4-bromobenzenesulfinate typically involves multiple complementary analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of related compounds shows characteristic aromatic signals. For 4-bromobenzenesulfonic acid, the following pattern is observed:

Based on this, sodium 4-bromobenzenesulfinate would be expected to show a similar pattern, with slight shifts due to the different electronic effects of the sulfinate group compared to the sulfonic acid group.

Infrared Spectroscopy

The infrared spectrum of sodium 4-bromobenzenesulfinate would display characteristic absorption bands including:

-

S=O stretching vibrations (typically around 1000-1100 cm⁻¹)

-

C-S stretching vibrations

-

C-Br stretching vibrations

-

Aromatic C=C stretching bands

Crystallographic Data

X-ray crystallography provides detailed structural information about bond lengths, angles, and crystal packing. The crystalline structure of sodium 4-bromobenzenesulfinate would reveal important information about:

-

The coordination geometry around the sodium ion

-

Sulfur-oxygen bond lengths

-

Potential intermolecular interactions in the solid state

Chemical Reactivity

Nucleophilic Properties

The sulfinate group in sodium 4-bromobenzenesulfinate functions as a nucleophile, allowing it to participate in various substitution reactions. The nucleophilicity is centered on the sulfur atom, which can attack electrophilic centers to form new carbon-sulfur bonds.

Reaction with Electrophiles

The sulfinate group can react with various electrophiles, providing pathways to diverse organosulfur compounds:

| Electrophile Type | Product | Application |

|---|---|---|

| Alkyl halides | Sulfones | Pharmaceutical intermediates |

| Acyl halides | Sulfinic esters | Synthetic building blocks |

| Epoxides | β-hydroxysulfones | Chiral auxiliaries |

| Metal ions | Metal-sulfinate complexes | Catalysts |

Applications in Research and Industry

Synthetic Organic Chemistry

Sodium 4-bromobenzenesulfinate serves as a versatile building block in organic synthesis. Its dual functionalities—the sulfinate group and the bromine substituent—provide multiple sites for further transformations.

Pharmaceutical Development

In pharmaceutical research, organosulfur compounds like sodium 4-bromobenzenesulfinate can serve as precursors for bioactive molecules. The bromine substituent offers a handle for further functionalization through cross-coupling reactions, while the sulfinate group can be transformed into various sulfur-containing functional groups that appear in medicinal chemistry.

Material Science

The ability to form metal-sulfinate complexes makes compounds like sodium 4-bromobenzenesulfinate potentially useful in material science applications, including:

-

Coordination polymers

-

Metal-organic frameworks (MOFs)

-

Functional materials with specific electronic or optical properties

Comparison with Related Compounds

Comparison with 4-Bromobenzenesulfonic Acid

4-Bromobenzenesulfonic acid hydrate, with molecular formula BrC₆H₄SO₃H·H₂O, differs from sodium 4-bromobenzenesulfinate in the oxidation state of sulfur and its acid-base properties. The sulfonic acid exhibits stronger acidity compared to the sulfinic acid derivative.

Table 1: Comparison Between Related Sulfur Compounds

| Property | Sodium 4-bromobenzenesulfinate | 4-Bromobenzenesulfonic acid |

|---|---|---|

| Functional group | -SO₂Na | -SO₃H |

| Sulfur oxidation state | +4 | +6 |

| Acidity | Moderate | Strong |

| Nucleophilicity | Higher | Lower |

| Water solubility | High | High |

| Common applications | Synthetic intermediate | Acid catalyst, sulfonation agent |

Comparison with 4-Bromo-2-chlorobenzenesulfinic Acid Sodium Salt

4-Bromo-2-chlorobenzenesulfinic acid sodium salt is structurally related but contains an additional chlorine substituent at the ortho position. This additional halogen affects electron distribution, reactivity, and steric properties of the molecule.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume